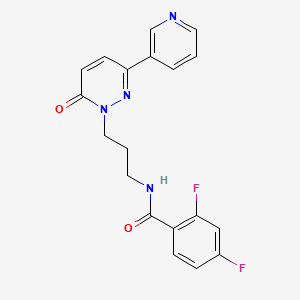

2,4-difluoro-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide

Beschreibung

2,4-Difluoro-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with 2,4-difluoro groups and a pyridazine ring linked via a propyl chain. The pyridazine moiety is further substituted with a pyridin-3-yl group at position 3 and a ketone at position 5. Its CAS registry number is 1021137-64-3 .

Eigenschaften

IUPAC Name |

2,4-difluoro-N-[3-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)propyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N4O2/c20-14-4-5-15(16(21)11-14)19(27)23-9-2-10-25-18(26)7-6-17(24-25)13-3-1-8-22-12-13/h1,3-8,11-12H,2,9-10H2,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDIYRSSLKZZBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2,4-Difluoro-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of 2,4-difluoro-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide involves several steps, including the formation of the pyridazine moiety and subsequent modifications to introduce the difluorobenzamide structure. The synthetic route typically includes:

- Formation of the Pyridazine Core : The initial step involves the condensation of appropriate pyridine derivatives with hydrazine derivatives to form the pyridazine scaffold.

- Introduction of Functional Groups : Subsequent reactions introduce the difluoro and propyl substituents at specific positions on the benzamide structure.

- Purification and Characterization : The final product is purified and characterized using techniques such as NMR spectroscopy and mass spectrometry.

The biological activity of 2,4-difluoro-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in disease processes. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : In vitro studies have shown moderate to potent activity against various bacterial strains.

- Antitumor Properties : The compound has demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

Case Studies

A series of studies have evaluated the compound's efficacy:

- Antimicrobial Studies : A study reported that compounds similar to 2,4-difluoro-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis . This suggests a promising profile for further development as an anti-tubercular agent.

- Cytotoxicity Tests : In a cytotoxicity assessment on human embryonic kidney (HEK-293) cells, the compound was found to be non-toxic, making it a candidate for further therapeutic exploration .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C15H16F2N4O |

| Molecular Weight | 306.31 g/mol |

| IC50 (against M. tuberculosis) | 1.35 - 2.18 μM |

| Cytotoxicity (HEK-293 cells) | Non-toxic |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound shares structural homology with derivatives featuring variations in halogen substituents, pyridyl positioning, or core modifications. Below is a detailed comparison:

Structural and Physicochemical Properties

Note: *The molecular formula for 3,4-difluoro-N-(3-(6-oxo-3-(pyridin-4-yl)...)benzamide in includes chlorine (Cl), which conflicts with its name. This discrepancy may indicate an error in the source.

Key Observations:

Halogen Substitution: The 2,4-difluoro and 2-chloro analogs differ in electronegativity and lipophilicity. Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to chlorine .

Pyridyl Positioning: Pyridin-3-yl (target compound) vs. Pyridin-3-yl’s nitrogen at position 3 may engage in unique interactions with biological targets .

Molecular Weight Trends :

- Halogen substitution increases molecular weight (e.g., 334.4 → 370.4 g/mol for difluoro derivatives). The unsubstituted parent compound (CAS 1021108-92-8) has the lowest molecular weight .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2,4-difluoro-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound likely involves coupling a 2,4-difluorobenzoyl chloride derivative with a pyridazinyl-propanamine intermediate. A general procedure (e.g., General Procedure B from ) can be adapted:

- Use a 0.1 M solution of the benzoyl chloride derivative in anhydrous DMF or THF.

- React with the amine intermediate (e.g., 3-(pyridin-3-yl)propan-1-amine hydrochloride) under basic conditions (e.g., DIPEA or TEA) at 50–60°C for 12–24 hours.

- Purify via column chromatography (silica gel, eluent: DCM/MeOH gradient) and confirm purity (≥98%) by HPLC (C18 column, tr = 5–6 min) .

Optimization Tips: - Monitor reaction progress via TLC or LC-MS to minimize side products.

- Adjust stoichiometry (1:1.2 molar ratio of acid chloride to amine) to improve yields.

Q. How can researchers validate the structural identity of this compound using analytical techniques?

Methodological Answer:

- 1H/13C NMR : Key peaks include aromatic protons (δ 7.5–8.5 ppm for pyridinyl/pyridazinyl groups), difluoro-benzamide protons (δ 6.8–7.2 ppm), and propyl chain protons (δ 1.8–3.3 ppm). Compare with published spectra of structurally analogous compounds (e.g., ) .

- Mass Spectrometry (ESI) : Expect [M+H]+ at ~388–400 m/z (exact mass depends on substituents).

- Elemental Analysis : Confirm C, H, N, F percentages within ±0.4% of theoretical values.

Q. What preliminary biological screening assays are suitable for this compound?

Methodological Answer:

- Kinase Inhibition Assays : Test against kinases (e.g., PI3K/mTOR) due to structural similarity to known inhibitors (e.g., PF-06465469, ). Use ATP-competitive assays with recombinant enzymes and ADP-Glo™ detection .

- Cellular Viability Assays : Screen in cancer cell lines (e.g., HCT-116, HeLa) using MTT or CellTiter-Glo®.

- Solubility Assessment : Perform kinetic solubility tests in PBS (pH 7.4) and DMSO to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the potency of this compound?

Methodological Answer:

- Core Modifications :

- Replace pyridin-3-yl with pyridin-2-yl or pyrimidin-4-yl to alter binding affinity.

- Vary the propyl linker length (C3 to C4) to optimize steric interactions.

- Substituent Effects :

- Assay Integration : Pair SAR with molecular docking (e.g., AutoDock Vina) to predict binding modes in kinase active sites .

Q. How should researchers address contradictory data in solubility and bioactivity profiles?

Methodological Answer:

- Solubility-Activity Balance :

- Use prodrug strategies (e.g., phosphate esters) for poorly soluble analogs.

- Perform co-solvent screening (e.g., PEG-400, Captisol®) to enhance bioavailability.

- Bioactivity Discrepancies :

Q. What computational approaches are effective for predicting metabolic stability and toxicity?

Methodological Answer:

- Metabolism Prediction :

- Use software (e.g., Schrödinger’s ADMET Predictor) to identify labile sites (e.g., pyridazine N-oxide formation).

- Validate with microsomal stability assays (human/rat liver microsomes + NADPH).

- Toxicity Profiling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.